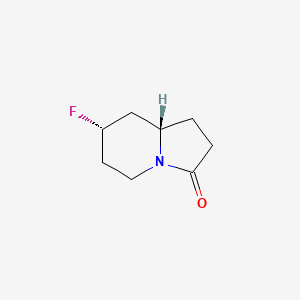
Ropivacaine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropivacaine N-Oxide is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 . It is an amide local anesthetic agent .
Synthesis Analysis
Ropivacaine is metabolized extensively in the liver . Microsomes from cells expressing CYP1A2 formed 3-OH-ropivacaine, whereas 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and PPX were formed in microsomes from cells expressing CYP3A4 .Molecular Structure Analysis
The molecular structure of Ropivacaine N-Oxide is represented by the formula C17H26N2O2 . It is an aminoamide local anesthetic drug .Chemical Reactions Analysis
Ropivacaine produces effects similar to other local anesthetics via reversible inhibition of sodium ion influx in nerve fibers . A UPLC-MS/MS method was developed for the determination of ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid .Physical And Chemical Properties Analysis
Ropivacaine is less lipophilic than bupivacaine and is less likely to penetrate large myelinated motor fibers . It has a molecular weight of 290.40 and a molecular formula of C17H26N2O2 .Applications De Recherche Scientifique
Use in Otorhinolaryngology Practice
Ropivacaine has been used routinely in otorhinolaryngology procedures since 2010 . It is a versatile local anaesthetic drug to use in otorhinolaryngology practice, compared to other routinely used drugs like bupivacaine and lidocaine for local infiltration and nerve blocks .
Long-Acting Local Anaesthetic
Ropivacaine is a long-acting amide local anaesthetic agent which has a significant vasoconstrictive property, long duration of action, least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibres .
Use with Additives
By using additives the duration of analgesia may be prolonged. This makes Ropivacaine a good choice for procedures requiring long-lasting pain relief .
Safety and Pharmacokinetics
A study investigated the safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine oil delivery depot (RODD) in subcutaneous injection among healthy subjects . The results showed that ropivacaine was slowly released from the RODD .
Use in Epidural Analgesia
A mixture of ropivacaine and opioids is administered for persistent nerve block analgesia by an epidural analgesia pump .
Subcutaneous Administration at Incision
Ropivacaine solution is administered subcutaneously at the incision, which is suitable for large-incision operations with dense cortical nerve distribution, such as in the chest, abdomen and limbs .
Mécanisme D'action
Target of Action
Ropivacaine N-Oxide, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the sodium and potassium ion channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Ropivacaine interacts with its targets by blocking the sodium and potassium ion channels in the dorsal horn of the spinal cord . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This blockage of nerve impulses leads to a loss of sensation, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine affects several biochemical pathways. It has been found to inhibit the AKT1/GGT1/NF-κB signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, Ropivacaine can attenuate the stemness of breast cancer cells . Additionally, Ropivacaine has been shown to induce apoptosis by up-regulating the cleaved caspase 3 and 9, and it also causes cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Pharmacokinetics
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life of Ropivacaine is approximately 111 minutes , and the clearance rate is 10.3 liters per minute . The pharmacokinetics of Ropivacaine shows that it is slowly released from the Ropivacaine oil delivery depot (RODD), leading to a bimodal profile of ropivacaine concentration-time in plasma .
Result of Action
The action of Ropivacaine results in the blockage of nerve impulses, leading to a loss of sensation and providing local or regional anesthesia . This makes it useful for surgical procedures and the short-term management of acute pain . In addition, Ropivacaine has been shown to have anti-tumor effects in various cancer types . It can suppress the stem cells-like properties of breast cancer cells both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of Ropivacaine can be influenced by various environmental factors. Furthermore, the use of additives can prolong the duration of analgesia . The safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine have been studied in subcutaneous injection among healthy subjects , showing that it is safe and all adverse events were no more severe than grade II
Orientations Futures
Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Its anticancer potency was mediated by multiple mechanisms, such as modulating sodium channel, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells . Further studies are needed to reveal its full applications and the exact targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ropivacaine N-Oxide can be achieved through the oxidation of Ropivacaine using a suitable oxidizing agent.", "Starting Materials": [ "Ropivacaine", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve Ropivacaine in the solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product using suitable techniques such as recrystallization or chromatography" ] } | |
Numéro CAS |
1391053-59-0 |
Nom du produit |
Ropivacaine N-Oxide |
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.407 |
Nom IUPAC |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
Clé InChI |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonymes |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



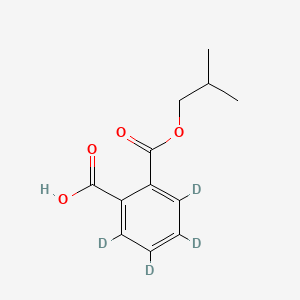
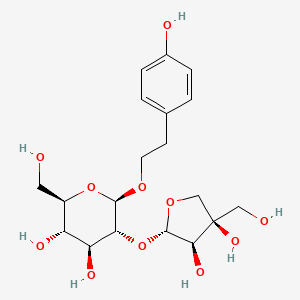
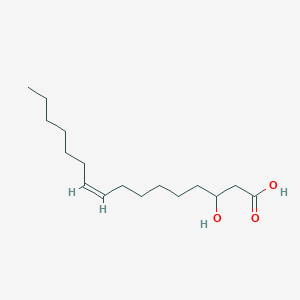
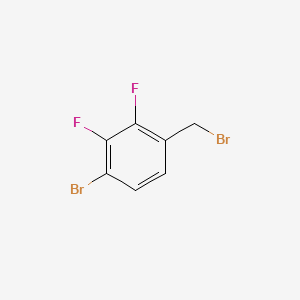
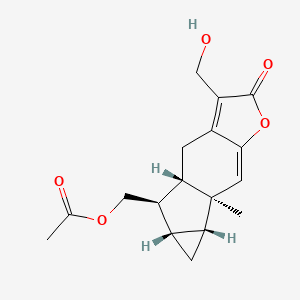
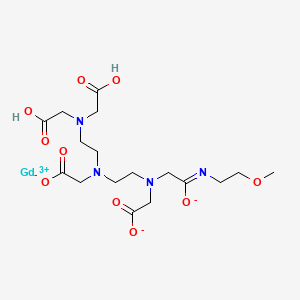
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
